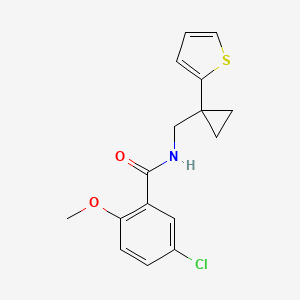

5-chloro-2-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

Description

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S/c1-20-13-5-4-11(17)9-12(13)15(19)18-10-16(6-7-16)14-3-2-8-21-14/h2-5,8-9H,6-7,10H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCZISFDLGKUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC2(CC2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Benzamide Core

Acid Chloride Formation

5-Chloro-2-methoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions:

$$

\text{5-Chloro-2-methoxybenzoic acid} + \text{SOCl}2 \rightarrow \text{5-Chloro-2-methoxybenzoyl chloride} + \text{HCl} + \text{SO}2

$$

Conditions :

- Solvent: Anhydrous dichloromethane (DCM) or toluene.

- Temperature: 60–80°C, 2–4 hours.

- Yield: >90%.

Amidation with (1-(Thiophen-2-Yl)Cyclopropyl)Methylamine

The acid chloride reacts with (1-(thiophen-2-yl)cyclopropyl)methylamine in the presence of a base (e.g., triethylamine):

$$

\text{5-Chloro-2-methoxybenzoyl chloride} + \text{Amine} \xrightarrow{\text{Base}} \text{Target Compound}

$$

Conditions :

Preparation of (1-(Thiophen-2-Yl)Cyclopropyl)Methylamine

Cyclopropanation of Thiophene-Derived Alkenes

The cyclopropane ring is formed via Simmons-Smith reaction or transition-metal-catalyzed cyclopropanation :

Simmons-Smith Reaction

Thiophene-2-carbaldehyde is converted to a vinyl derivative, followed by cyclopropanation:

- Wittig Reaction :

$$

\text{Thiophene-2-carbaldehyde} + \text{Ph}3\text{P=CH}2 \rightarrow \text{Thiophene-2-vinyl derivative}

$$ - Cyclopropanation :

$$

\text{Vinyl derivative} + \text{CH}2\text{I}2 + \text{Zn(Et)}_2 \rightarrow \text{1-(Thiophen-2-yl)cyclopropane}

$$

Conditions :

Palladium-Catalyzed Cyclopropanation

A Suzuki-Miyaura coupling forms the cyclopropyl-thiophene bond:

$$

\text{Thiophene-2-boronic acid} + \text{Bromocyclopropane} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{1-(Thiophen-2-yl)cyclopropane}

$$

Conditions :

Introduction of the Methylamine Group

The cyclopropane is functionalized via Gabriel synthesis or reductive amination :

Bromination Followed by Amination

- Bromination :

$$

\text{1-(Thiophen-2-yl)cyclopropane} + \text{NBS} \rightarrow \text{(1-(Thiophen-2-yl)cyclopropyl)methyl bromide}

$$ - Gabriel Synthesis :

$$

\text{Bromide} + \text{Phthalamide} \rightarrow \text{Protected amine} \xrightarrow{\text{Hydrolysis}} \text{(1-(Thiophen-2-yl)cyclopropyl)methylamine}

$$

Yield : 60–70%.

Optimization and Scalability

Key Challenges

Analytical Data and Validation

Spectroscopic Characterization

Purity Assessment

- HPLC : >98% purity (C18 column, MeCN/H₂O gradient).

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.

Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

5-chloro-2-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects.

Comparison with Similar Compounds

Substituted Benzamides with Sulfonamide Linkers

Compound 15a :

- Structure : 5-Chloro-2-methoxy-N-(4-(N-pyridin-2-ylsulfamoyl)phenyl)benzamide.

- Activity : Inhibits α-amylase (44.36% inhibition) and α-glucosidase (undisclosed %), positioning it as an anti-diabetic agent.

- Key Feature : The sulfonamide-pyridine group enhances interaction with carbohydrate-metabolizing enzymes.

Compound 15b :

- Structure : 5-Chloro-2-methoxy-N-(4-(N-pyridin-3-ylsulfamoyl)phenyl)benzamide.

- Activity : Acetylcholinesterase inhibitor (anti-Alzheimer’s activity).

- Key Feature : The pyridin-3-ylsulfamoyl group directs selectivity toward neurological targets.

Comparison with Target Compound: The target compound replaces the sulfonamide-pyridine moiety with a thiophene-cyclopropylmethyl group. Thiophene’s aromaticity and cyclopropane’s rigidity may enhance binding to enzymes with hydrophobic pockets or allosteric sites .

Thiazole- and Thiadiazole-Based Analogs

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () :

- Structure : Benzamide linked to a chlorothiazole ring.

- Activity : Inhibits pyruvate:ferredoxin oxidoreductase (PFOR) via amide-mediated hydrogen bonding.

- Key Feature : The thiazole ring and fluorine substituents stabilize intermolecular interactions critical for enzyme inhibition.

1,3,4-Thiadiazole Derivative () :

- Structure : 5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine.

- Activity: Not explicitly stated, but thiadiazoles are known for antimicrobial and antitumor properties.

Comparison with Target Compound: The target compound’s thiophene and cyclopropane groups contrast with the thiazole/thiadiazole cores of these analogs.

Cyclopropane-Containing Pharmaceuticals

Montelukast Analogs () :

- Structure: Complex cyclopropane derivatives with quinoline and sulfonyl groups.

- Activity : Leukotriene receptor antagonists (anti-asthma).

- Key Feature : Cyclopropane imposes conformational restraint, optimizing receptor fit.

Comparison with Target Compound :

The target compound’s cyclopropane is directly attached to the benzamide nitrogen, unlike Montelukast’s sulfonyl-linked cyclopropane. This structural difference suggests divergent mechanisms, possibly targeting enzymes rather than G-protein-coupled receptors .

Key Findings and Implications

Substituent-Driven Activity : The sulfonamide-pyridine group in 15a/15b correlates with carbohydrate or neurological enzyme inhibition, while thiophene-cyclopropane in the target compound may favor undisclosed targets.

Role of Heterocycles : Thiazole () and thiophene offer distinct electronic profiles, influencing hydrogen bonding and lipophilicity.

Cyclopropane Effects : Conformational restriction enhances target binding in Montelukast analogs; similar effects may apply to the target compound.

Biological Activity

5-Chloro-2-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a synthetic compound belonging to the benzamide class. Its unique structural features, including a chloro group, methoxy group, and a thiophene-substituted cyclopropyl moiety, suggest potential biological activities that are currently under investigation. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structural formula of 5-chloro-2-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is characterized by:

- Chloro Group : Located at the 5-position of the benzamide core.

- Methoxy Group : Positioned at the 2-position.

- Cyclopropylmethyl Group : Attached to the nitrogen atom, further substituted with a thiophene ring.

This unique arrangement imparts specific electronic and steric properties that influence its reactivity and biological activity .

The biological activity of this compound may involve interactions with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in disease progression, which can lead to therapeutic effects.

- Receptor Modulation : Potential binding to receptors could modulate cellular signaling pathways.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including antimicrobial and anticancer properties .

Anticancer Activity

Recent studies have explored the anticancer potential of 5-chloro-2-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide. The compound's efficacy was evaluated using various cancer cell lines. Preliminary findings suggest that it may exhibit selective cytotoxicity against certain cancer types.

These results indicate promising antiproliferative activity, warranting further investigation into its mechanisms and potential therapeutic applications.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Initial findings suggest that it may possess significant activity against various bacterial strains, although detailed quantitative data remains limited at this stage .

Case Studies

Several case studies have highlighted the potential applications of 5-chloro-2-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide in medicinal chemistry:

- Study on Antiproliferative Effects :

- Mechanistic Insights :

Q & A

Q. What strategies can mitigate toxicity while retaining efficacy in preclinical models?

- Lead optimization :

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to reduce off-target effects .

- Dose-ranging studies : Establish MTD (maximum tolerated dose) in rodent models .

- Toxicogenomics : RNA-seq to identify pathways affected by high-dose treatment .

Tables for Key Data

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Tested Conditions | Optimal Value | Reference |

|---|---|---|---|

| Solvent | DCM, THF, DMF | THF | |

| Base | EtN, NaOH, Pyridine | EtN | |

| Reaction Temperature | 25°C, 50°C, 80°C | 50°C |

Q. Table 2: Biological Activity of Analogous Compounds

| Compound Class | Target Enzyme | IC (µM) | Reference |

|---|---|---|---|

| Benzothiazole-amide | PFOR | 0.8 | |

| Thiophene-cyclopropane | Kinase X | 2.5 | |

| Methoxy-benzamide | CYP450 3A4 | >50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.